molecular formula C14H9F2N3O B11799819 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11799819
M. Wt: 273.24 g/mol
InChI Key: UQQHWYKVHQXNIK-UHFFFAOYSA-N
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Description

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a fluorinated aromatic compound featuring a 1,2,4-oxadiazole core linked to a 2,6-difluorophenyl group and an aniline moiety. The oxadiazole ring is a heterocyclic scaffold known for its stability and role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents . The fluorine atoms at the 2- and 6-positions of the phenyl ring enhance electronegativity and metabolic stability, while the aniline group provides a reactive site for further functionalization.

Properties

Molecular Formula

C14H9F2N3O

Molecular Weight

273.24 g/mol

IUPAC Name

3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C14H9F2N3O/c15-10-5-2-6-11(16)12(10)13-18-14(20-19-13)8-3-1-4-9(17)7-8/h1-7H,17H2

InChI Key

UQQHWYKVHQXNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the difluorophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.

    Substitution: The difluorophenyl group can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the difluorophenyl moiety .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline, as effective agents against various cancer cell lines:

  • Mechanism of Action :
    • The compound exhibits significant cytotoxic effects on several cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reported at 86.61% and 85.26% respectively .
    • The mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.
  • Case Study: Anticancer Efficacy :
    • A study investigated the anticancer activity of a series of oxadiazole derivatives, including this compound, demonstrating promising results in inhibiting tumor growth in vitro and in vivo settings .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

  • Antibacterial Studies :
    • Research has indicated that oxadiazole derivatives can exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
    • The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 6.25 µg/ml .
  • Case Study: Antimicrobial Efficacy :
    • In a study focused on synthesizing new oxadiazole derivatives, compounds were tested for their antimicrobial activities against various strains, showing significant inhibition rates .
Bacterial StrainMinimum Inhibitory Concentration (µg/ml)
Mycobacterium smegmatis6.25
Pseudomonas aeruginosa12.50

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been studied for their potential in various biological applications:

  • Anti-Diabetic Properties :
    • Some derivatives have demonstrated efficacy in lowering glucose levels in diabetic models, indicating their potential utility in diabetes management .
  • Additional Activities :
    • The broader biological significance of oxadiazoles includes antiviral, anti-inflammatory, and analgesic properties .

Mechanism of Action

The mechanism of action of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to desired biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline, we compare it with structurally related 1,2,4-oxadiazole-aniline derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Oxadiazole-Aniline Derivatives

Compound Name Molecular Formula Molecular Weight Substituents on Oxadiazole Substituents on Aniline Key Features/Applications Reference
This compound C₁₄H₁₀F₂N₃O* ~276.25* 2,6-Difluorophenyl -NH₂ High electronegativity, antimicrobial potential
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline C₁₅H₁₃N₃O₂ 267.28 4-Methoxyphenyl -NH₂ Enhanced solubility due to methoxy
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline C₁₆H₁₅N₃O₃ 297.31 3,4-Dimethoxyphenyl -NH₂ Electron-rich, potential CNS activity
4-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline C₁₅H₁₀F₃N₃O 305.26 3-Trifluoromethylphenyl -NH₂ High lipophilicity, antimicrobial
N-Allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline C₁₂H₁₂FN₃O 233.24 3’-Methyl -N-allyl, -F Functionalized for covalent binding

*Estimated based on structural analogs.

Key Observations :

Electron-Withdrawing vs. Trifluoromethyl (CF₃) in compound 278 offers even greater electronegativity and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity: Compounds with 4-phenoxyphenyl or 4-methoxyphenyl substituents (e.g., ) demonstrate antimicrobial activity against gastrointestinal pathogens, suggesting the target compound may share similar mechanisms. The N-allyl-3-fluoro derivative highlights how functionalization (e.g., allylation) can modulate pharmacokinetic properties.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in , where 2,6-difluoroaniline (as in ) reacts with preformed oxadiazole intermediates. Yield and purity depend on optimized coupling conditions (e.g., EDC·HCl, HOBt).

Thermodynamic Stability: Fluorine atoms in the target compound may confer higher thermal stability compared to non-fluorinated analogs, as seen in trifluoromethyl derivatives .

Research Implications and Limitations

While direct data for this compound are sparse, comparisons with analogs suggest its unique fluorine substitution could balance lipophilicity and solubility for drug development. Further studies should prioritize:

  • In vitro antimicrobial assays against Gram-negative bacteria (e.g., E. coli).
  • Crystallographic analysis using programs like SHELXL to resolve its 3D structure.
  • SAR studies to quantify the impact of fluorine positioning on bioactivity.

Biological Activity

The compound 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C8_{8}H5_{5}F2_{2}N3_{3}O
  • Molecular Weight : 197.14 g/mol
  • CAS Number : 1504957-58-7
  • Anticancer Activity :
    • Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines such as MCF-7 and U-937 by activating the p53 pathway and enhancing caspase activity .
  • Antimicrobial Properties :
    • Oxadiazole derivatives have been recognized for their antimicrobial activities against a range of pathogens. For example, modifications in the oxadiazole structure have led to enhanced inhibition of bacterial growth in strains like Acinetobacter baumannii .
  • Inhibitory Effects on Enzymes :
    • Certain oxadiazole compounds have demonstrated inhibitory effects on key enzymes involved in cancer progression and inflammation. The selectivity for human carbonic anhydrases (hCA IX and hCA II) has been highlighted as a promising target for developing new therapeutic agents .

Table 1: Biological Activity Summary

Activity Type Cell Line/Pathogen IC50_{50} / MIC (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)<10Apoptosis induction via p53
AntimicrobialAcinetobacter baumannii0.5Cell membrane disruption
Enzyme InhibitionhCA IX89 pMCompetitive inhibition

Recent Research Insights

A study published in MDPI highlighted that derivatives similar to this compound showed higher biological potency compared to traditional chemotherapeutics like doxorubicin . The research emphasized the potential for these compounds to serve as novel anticancer agents with improved efficacy and reduced side effects.

Flow Cytometry Analysis

Flow cytometry assays demonstrated that the compound significantly increases apoptotic cell death in treated cancer cell lines in a dose-dependent manner. This suggests a robust mechanism by which these compounds can selectively target cancer cells while sparing normal cells .

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